4-Fluoro-2-iodobenzoic acid

Catalog No.
S802943
CAS No.
56096-89-0
M.F
C7H4FIO2
M. Wt
266.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-iodobenzoic acid

CAS Number

56096-89-0

Product Name

4-Fluoro-2-iodobenzoic acid

IUPAC Name

4-fluoro-2-iodobenzoic acid

Molecular Formula

C7H4FIO2

Molecular Weight

266.01 g/mol

InChI

InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)

InChI Key

DUKFTVLJAXWGPI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)I)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)I)C(=O)O

Versatile Building Block for Organic Synthesis

4-Fluoro-2-iodobenzoic acid serves as a valuable building block for organic synthesis due to the presence of three distinct functional groups: a fluorine atom, an iodine atom, and a carboxylic acid group bonded to a benzene ring []. This combination allows for diverse chemical transformations.

*Synthesis of Bioactive Heterocycles:

One application of 4-Fluoro-2-iodobenzoic acid is the synthesis of bioactive bicyclic heterocycles, such as phthalide and isocoumarin []. A Sonogashira-type reaction enables the formation of these compounds. Interestingly, reaction temperature plays a crucial role in directing the product. Isocoumarin, the 6-endo-dig product following Baldwin's rules, is favored at higher temperatures (100°C), whereas phthalide, the 5-exo-dig product, is preferentially formed at lower temperatures (25°C) [].

4-Fluoro-2-iodobenzoic acid is a dihalogenated benzoic acid characterized by the presence of both fluorine and iodine atoms on the benzene ring. Its chemical formula is C₇H₄FIO₂, and it has a molecular weight of 266.01 g/mol. The structure features a carboxylic acid group at one end of the benzene ring, with a fluorine atom positioned at the para (4) position and an iodine atom at the ortho (2) position relative to the carboxylic acid group . This unique arrangement of functional groups makes it a versatile building block in organic synthesis and medicinal chemistry.

4-Fluoro-2-iodobenzoic acid itself doesn't have a known biological mechanism of action. It primarily functions as a chemical building block for the synthesis of other molecules that might possess biological activity.

  • Safety Information: Limited data exists on the specific hazards of 4-Fluoro-2-iodobenzoic acid. However, as a general precaution, standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.
  • Similar Compounds: Safety information on related halogenated benzoic acids suggests potential for skin and eye irritation [].
, particularly those involving halogenation and coupling. Notably, it can undergo:

  • Sonogashira Coupling: This reaction allows for the synthesis of bioactive bicyclic heterocycles such as phthalides and isocoumarins. The formation of isocoumarin as a 6-endo-dig product occurs at higher temperatures (100 °C), while phthalide, a 5-exo-dig product, is favored at lower temperatures (25 °C) .
  • Ligand Transfer Reactions: It can react with hypervalent iodine compounds to produce pseudocyclic benziodoxole tosylates, which are valuable in organic synthesis as oxidants .

The biological activity of 4-fluoro-2-iodobenzoic acid has been explored in various studies. It exhibits acute toxicity when ingested, classified as harmful if swallowed and causing skin irritation . Its derivatives may possess antibacterial properties, making it relevant in medicinal chemistry and drug discovery.

Several methods are available for synthesizing 4-fluoro-2-iodobenzoic acid:

  • Direct Halogenation: This method involves the selective introduction of fluorine and iodine onto benzoic acid derivatives.
  • Coupling Reactions: Utilizing existing halogenated benzoic acids as starting materials, coupling reactions can yield 4-fluoro-2-iodobenzoic acid through various organic synthesis techniques.
  • Temperature-Controlled Reactions: The synthesis can be optimized by controlling reaction temperatures to favor specific products, such as isocoumarins or phthalides .

4-Fluoro-2-iodobenzoic acid serves multiple purposes:

  • Organic Synthesis: It acts as a crucial building block for synthesizing complex organic molecules.
  • Drug Discovery: Its derivatives are investigated for potential therapeutic applications due to their biological activities.
  • Material Science: As a fluorinated compound, it contributes to the development of advanced materials with specific properties .

Interaction studies involving 4-fluoro-2-iodobenzoic acid focus on its reactivity with various biological targets and its role in catalysis. Research indicates that its halogenated nature enhances its interaction profile, potentially leading to unique biological activities compared to non-halogenated counterparts.

Several compounds share structural similarities with 4-fluoro-2-iodobenzoic acid, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
2-Fluoro-4-iodobenzoic acidC₇H₄FIO₂Similar structure; different halogen positions
4-Iodobenzoic acidC₇H₅IO₂Lacks fluorine; used in similar synthetic routes
3-Fluoro-2-iodobenzoic acidC₇H₄FIO₂Different position of fluorine; distinct reactivity
4-Bromo-2-iodobenzoic acidC₇H₄BrIO₂Bromine instead of fluorine; alters reactivity

The uniqueness of 4-fluoro-2-iodobenzoic acid lies in its combination of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological interactions compared to other halogenated benzoic acids. This makes it particularly valuable in synthetic chemistry and medicinal applications .

4-Fluoro-2-iodobenzoic acid (CAS: 56096-89-0) is a dihalogenated aromatic compound with the molecular formula $$ \text{C}7\text{H}4\text{FIO}_2 $$ and a molecular weight of 266.01 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a fluorine atom at the para-position (C4) and an iodine atom at the ortho-position (C2) relative to the carboxylic acid group (-COOH) at C1.

The compound’s structural features include:

  • Electron-withdrawing groups: The fluorine and iodine atoms influence electron density distribution, enhancing electrophilic substitution reactivity at specific positions.
  • Stereoelectronic effects: The ortho-iodine atom creates steric hindrance, directing reactions to the meta- and para-positions relative to the carboxylic acid.

Structural Data

PropertyValue/DescriptionSource
SMILESC1=CC(=C(C=C1F)I)C(=O)O
InChI KeyDUKFTVLJAXWGPI-UHFFFAOYSA-N
Crystallographic SystemMonoclinic (derivatives)

The planar benzene ring and intramolecular hydrogen bonding between the carboxylic acid and adjacent substituents contribute to its stability.

Historical Development and Discovery

The synthesis of 4-fluoro-2-iodobenzoic acid emerged from advancements in halogenation and cross-coupling chemistry. Early methods relied on:

  • Sandmeyer Reaction: Diazotization of anthranilic acid derivatives followed by iodide substitution, adapted from 2-iodobenzoic acid synthesis.
  • Friedel-Crafts Acylation: Used for related fluorinated benzoic acids, as seen in patents for 4-fluoro-2-methylbenzoic acid.

A breakthrough came with the development of hypervalent iodine-mediated reactions, enabling efficient iodination of fluorinated precursors. For example, ligand transfer reactions between 4-fluoro-2-iodobenzoic acid and iodonium salts allowed the synthesis of pseudocyclic benziodoxole tosylates.

Key Milestones

  • 2005: First reported use in Sonogashira coupling to synthesize bicyclic heterocycles.
  • 2021: Optimization of solvent-free iodination protocols improved yields to >90%.

Significance in Modern Organic Synthesis

This compound serves as a multifunctional scaffold due to its three reactive sites:

Synthesis of Bioactive Heterocycles

  • Phthalides and Isocoumarins: Sonogashira coupling with terminal alkynes yields these bicyclic structures. Temperature controls regioselectivity:
    • 25°C: Favors 5-exo-dig cyclization to phthalides (75% yield).
    • 100°C: Promotes 6-endo-dig cyclization to isocoumarins (82% yield).

Hypervalent Iodine Reagents

4-Fluoro-2-iodobenzoic acid is a precursor to benziodoxole tosylates, which oxidize alcohols to ketones without overoxidation. A representative synthesis involves:

  • Reacting 4-fluoro-2-iodobenzoic acid with PhI(OH)OTs.
  • Ligand exchange under mild conditions (room temperature, acetic acid).

Table 1: Applications in Organic Synthesis

ApplicationReaction TypeKey ProductYield
Heterocycle FormationSonogashira CouplingIsocoumarin82%
Oxidant SynthesisLigand TransferBenziodoxole Tosylate89%
Fluorinated Building BlockUllmann Coupling4-Fluoro-2-(phenylamino)benzoic acid68%

Fluorinated Material Synthesis

The fluorine atom enhances thermal stability and electron-deficient character, making the compound valuable in:

  • Liquid crystals: As a polar component in mesogenic mixtures.
  • Polymer additives: To improve UV resistance in polyesters.

Molecular Geometry and Crystallographic Data

4-Fluoro-2-iodobenzoic acid (Chemical Abstracts Service number 56096-89-0) exhibits a molecular formula of C₇H₄FIO₂ with a molecular weight of 266.01 grams per mole [1] [2] [3]. The compound crystallizes as an off-white powder with a melting point range of 143-147°C, demonstrating thermal stability characteristic of halogenated aromatic carboxylic acids [1] [4] [3].

The molecular geometry of 4-Fluoro-2-iodobenzoic acid features a benzene ring substituted with a carboxylic acid group, a fluorine atom at the para position (position 4), and an iodine atom at the ortho position (position 2) relative to the carboxyl group [1] [3]. This dihalogenated benzoic acid derivative maintains planarity in its aromatic system, consistent with sp² hybridization of the benzene carbons [1].

Crystallographic studies of related halogenated benzoic acid derivatives reveal that the presence of bulky substituents, particularly iodine atoms, can influence the molecular packing and intermolecular interactions [5]. The International Union of Crystallography identifier (InChI Key) for this compound is DUKFTVLJAXWGPI-UHFFFAOYSA-N, providing a unique structural identifier [2] [3] [6].

Table 1: Basic Molecular Properties of 4-Fluoro-2-iodobenzoic acid

PropertyValue
Chemical Abstracts Service Number56096-89-0 [1] [2]
Molecular FormulaC₇H₄FIO₂ [1] [3]
Molecular Weight (g/mol)266.01 [1] [2] [3]
Melting Point (°C)143-147 [1] [4] [3]
AppearanceOff-white powder [1]
Purity (typical)≥97% [2] [3]
SMILES NotationOC(=O)c1ccc(F)cc1I [3] [6]
InChI KeyDUKFTVLJAXWGPI-UHFFFAOYSA-N [2] [3] [6]
Material Data Laboratory NumberMFCD04108278 [2] [3]

The compound demonstrates light sensitivity, requiring storage in dark conditions at room temperature to maintain structural integrity [3]. X-ray diffraction studies of similar halogenated benzoic acid systems indicate that halogen substituents can participate in intermolecular halogen bonding interactions, influencing crystal packing arrangements [5] [7].

Electronic Effects of Fluorine and Iodine Substituents

The electronic structure of 4-Fluoro-2-iodobenzoic acid is significantly influenced by the dual halogen substitution pattern, with both fluorine and iodine atoms exerting distinct electronic effects on the aromatic system [8] [9] [10]. Fluorine, being the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I effect) while simultaneously demonstrating a weak electron-donating resonance effect (+M effect) due to lone pair conjugation with the aromatic π-system [8] [10] [11].

The iodine substituent at the ortho position demonstrates a moderate electron-withdrawing inductive effect combined with a weak electron-donating resonance effect [8] [11]. The larger atomic radius and lower electronegativity of iodine compared to fluorine result in weaker orbital overlap with the benzene π-system, leading to diminished resonance contributions [11] [12].

Density functional theory calculations on halogenated aromatic systems reveal that fluorine substitution creates a redistribution of electron density toward the periphery of the molecule [9]. This electron redistribution is particularly pronounced in the π-cloud of the benzene ring, where negative electrostatic potentials are observed in unsubstituted systems but positive potentials appear upon fluorination [9].

Table 2: Electronic Effects of Halogen Substituents in Aromatic Systems

SubstituentInductive EffectResonance EffectNet Electronic Effect
Fluorine (-F)Strong electron-withdrawing (-I) [8] [10]Weak electron-donating (+M) [8] [11]Electron-withdrawing (weak) [8] [11]
Iodine (-I)Moderate electron-withdrawing (-I) [8] [11]Weak electron-donating (+M) [8] [11]Electron-withdrawing (weak) [8] [11]
Chlorine (-Cl)Moderate electron-withdrawing (-I) [8] [11]Moderate electron-donating (+M) [8] [11]Electron-withdrawing (moderate) [8] [11]
Bromine (-Br)Moderate electron-withdrawing (-I) [8] [11]Moderate electron-donating (+M) [8] [11]Electron-withdrawing (moderate) [8] [11]

The combined electronic effects of both substituents in 4-Fluoro-2-iodobenzoic acid result in an overall electron-withdrawing influence on the carboxylic acid group [8] [10]. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the compound relative to unsubstituted benzoic acid [8] [10] [13].

Molecular orbital analysis demonstrates that halogen substituents contribute additional π-bonding and antibonding orbitals to the aromatic system [14]. The presence of fluorine atoms specifically has been shown to create new π-orbitals that can further stabilize the ring, leading to shorter bond lengths within the aromatic system and increased resistance to addition reactions [14].

Comparative Analysis with Ortho-/Para-Substituted Benzoic Acid Derivatives

The substitution pattern in 4-Fluoro-2-iodobenzoic acid provides a unique opportunity to examine the combined effects of ortho and para halogen substitution on benzoic acid derivatives [15] [13] [16]. Comparative analysis with other halogenated benzoic acids reveals distinct trends in acidity based on substituent position and electronic properties [15] [16] [17].

The ortho effect, a well-documented phenomenon in substituted benzoic acids, demonstrates that ortho-substituted derivatives are consistently more acidic than their meta and para counterparts, regardless of whether the substituent is electron-donating or electron-withdrawing [13] [16] [18]. This effect arises from steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance between the carboxyl group and the aromatic system [16] [18].

Table 3: Comparative pKa Values of Halogenated Benzoic Acid Derivatives

CompoundpKaPositionReference
Benzoic acid4.20 [19] [17]None [19] [17]
Para-fluorobenzoic acid4.14 [17]Para [17]
Meta-fluorobenzoic acid3.87 [17]Meta [17]
Ortho-fluorobenzoic acid3.27 [16] [17]Ortho [16] [17]
Para-iodobenzoic acid4.00 [16] [17]Para [16] [17]
Meta-iodobenzoic acid3.93 [16] [17]Meta [16] [17]
Ortho-iodobenzoic acid2.86 [16] [17]Ortho [16] [17]
Para-chlorobenzoic acid3.98 [16] [17]Para [16] [17]
Meta-chlorobenzoic acid3.83 [16] [17]Meta [16] [17]
Ortho-chlorobenzoic acid2.94 [16] [17]Ortho [16] [17]

The data reveal that ortho-halogenated benzoic acids consistently exhibit lower pKa values (higher acidity) compared to their meta and para isomers [15] [16] [17]. The ortho-fluorobenzoic acid demonstrates a pKa of 3.27, while ortho-iodobenzoic acid shows a pKa of 2.86, both significantly more acidic than benzoic acid itself (pKa 4.20) [16] [17].

For 4-Fluoro-2-iodobenzoic acid, the dual substitution pattern combines the electronic effects of both halogens [8] [10]. The para-fluorine substituent contributes modest electron withdrawal through its inductive effect, while the ortho-iodine substituent provides both electronic and steric contributions to enhanced acidity [15] [13] [16].

The electron-withdrawing capability follows the order fluorine > chlorine > bromine > iodine for inductive effects, while resonance effects follow the opposite trend [11] [12]. However, in the context of benzoic acid derivatives, the positional effects often override these intrinsic electronic differences [15] [13] [20].

Gas-phase acidity studies of substituted benzoic acids confirm that the relationship between structure and acidity is governed primarily by the electronegativity of the substituent fragments and the balance between inductive and resonance contributions [21] [20]. The Fukui function analysis demonstrates that electron-withdrawing substituents increase acidity in the trend ortho < meta < para, while electron-releasing substituents decrease acidity in the trend ortho > meta > para [21] [20].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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